molecular formula C11H17N3 B1275091 1-(1-(Pyridin-3-YL)ethyl)piperazine CAS No. 56743-61-4

1-(1-(Pyridin-3-YL)ethyl)piperazine

Cat. No.: B1275091
CAS No.: 56743-61-4
M. Wt: 191.27 g/mol
InChI Key: WFGSMKXGZGMERW-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-3-YL)ethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-(Pyridin-3-YL)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-pyridyl ethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Pyridin-3-YL)ethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(1-(Pyridin-3-YL)ethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-3-YL)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules .

Comparison with Similar Compounds

  • 1-(2-(Pyridin-3-YL)ethyl)piperazine
  • 1-(1-(Pyridin-4-YL)ethyl)piperazine
  • 1-(1-(Pyridin-2-YL)ethyl)piperazine

Uniqueness: 1-(1-(Pyridin-3-YL)ethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(1-pyridin-3-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSMKXGZGMERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404540
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56743-61-4
Record name 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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